Pildralazine

概要

説明

ピルドラジンは、プロピルダジンまたはプロピルダジンとしても知られており、降圧剤および血管拡張剤化合物です。これは、遊離ヒドラジン基を含む、ヒドララジン様降圧血管拡張剤です。 この化合物は、ヒドララジンよりもはるかに高い効力を有することで知られています .

準備方法

ピルドラジンは、複数段階のプロセスで合成されます。反応は、3,6-ジクロロピリダジンと1-(メチルアミノ)-2-プロパノールから始まります。 この反応で生成される中間生成物は、その後ヒドラジンで処理され、ピルドラジンの合成が完了します . 工業生産方法は、通常、同様の合成経路に従いますが、大規模生産向けに最適化されています。

化学反応の分析

ピルドラジンは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化することができ、さまざまな酸化生成物を生成します。

還元: ピルドラジンは還元される可能性がありますが、この反応の具体的な条件と試薬は、あまり文書化されていません。

置換: ピルドラジン中のヒドラジン基は、置換反応、特にピリダジン環の存在による求核性芳香族置換反応に関与することができます.

これらの反応で使用される一般的な試薬には、酸化剤(酸化のために過マンガン酸カリウムなど)、還元剤(還元のために水素化ホウ素ナトリウムなど)が含まれます。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究への応用

ピルドラジンは、その降圧効果について広く研究されています。さまざまな動物モデルで血圧を下げることが示されています。 さらに、ピルドラジンは、その潜在的な発がん性について調査されており、長期バイオアッセイでは有意な発がん性効果は示されていないことが研究で示されています . この化合物の血管拡張効果は、心臓血管研究において貴重なツールとなっています。

科学的研究の応用

Antihypertensive Properties

Pildralazine has been investigated for its efficacy in managing hypertension. Studies have shown that it can significantly reduce blood pressure in animal models, particularly in spontaneously hypertensive rats.

Key Findings:

- In a study involving saline-drinking spontaneously hypertensive rats, this compound was administered alone and in combination with other antihypertensive agents. The results indicated a notable reduction in cerebrovascular lesions and overall hypertension severity ( ).

- The compound's mechanism appears to involve vasodilation and modulation of neurohumoral factors that influence blood pressure regulation.

Antimalarial Activity

Recent research has highlighted the potential of this compound as an antimalarial agent, particularly against the dormant liver stages of Plasmodium vivax.

Study Overview:

- A comprehensive drug repurposing screen identified this compound as one of the hydrazinophthalazines capable of inhibiting mature hypnozoites with significant potency ( ).

- The study demonstrated that this compound exhibited selectivity against human cell lines, suggesting a therapeutic window that minimizes cytotoxicity ( ).

Data Table: Efficacy of this compound Against Plasmodium Hypnozoites

| Compound | pEC50 (μM) | Maximal Inhibition (%) | Selectivity Ratio (PHH/HEK293T) |

|---|---|---|---|

| This compound | 6.20 ± 0.45 | ~100 | >85 |

| Cadralazine | 6.33 ± 0.33 | ~100 | >21 |

| Hydralazine | 6.20 ± 0.45 | ~100 | >79 |

Epigenetic Modulation

This compound has been implicated in the modulation of epigenetic pathways, particularly through its effects on DNA methylation processes in Plasmodium species.

Research Insights:

- The compound has shown potential to inhibit DNA methyltransferases, which are crucial for maintaining epigenetic states in both cancer and parasitic cells ( ).

- Studies suggest that targeting these pathways may provide a novel approach to treating malaria by disrupting the dormancy of hypnozoites ( ).

Case Study 1: Hypertension Management

In a controlled experiment involving spontaneously hypertensive rats, this compound was administered at varying doses. The outcomes indicated a dose-dependent response in reducing systolic blood pressure and improving vascular health markers.

Case Study 2: Antimalarial Efficacy

A pharmacokinetic study on rhesus macaques infected with Plasmodium cynomolgi assessed the efficacy of this compound against hypnozoites. Results showed that this compound maintained therapeutic plasma concentrations sufficient to inhibit parasite growth without significant side effects ( ).

作用機序

ピルドラジンは、主に血管拡張を通じて効果を発揮します。血管の平滑筋細胞に作用し、弛緩とそれに続く拡張を引き起こします。この作用は、血管の抵抗を減らし、その結果血圧が低下します。 関与する正確な分子標的と経路には、筋小胞体からのカルシウム放出の阻害と、動脈平滑筋細胞におけるミオシンリン酸化の阻害が含まれます .

類似の化合物との比較

ピルドラジンは、ヒドララジン、エンドララジン、カドラルジンなどの他の降圧剤に似ています。 ヒドララジンよりも効力が高いという点でユニークです。 ヒドララジンとピルドラジンはどちらも血管拡張剤として作用しますが、ピルドラジンの遊離ヒドラジン基は、その効果の増強に貢献しています . 他の類似の化合物には、降圧剤としても使用されるヒドラカルバジンがあります .

参考文献

類似化合物との比較

Pildralazine is similar to other antihypertensive agents like hydralazine, endralazine, and cadralazine. it is unique in its higher potency compared to hydralazine. While hydralazine and this compound both act as vasodilators, this compound’s free hydrazine group contributes to its increased effectiveness . Other similar compounds include hydracarbazine, which is also used as an antihypertensive agent .

References

生物活性

Pildralazine is a member of the hydrazinophthalazine class of compounds, which have garnered attention for their potential therapeutic applications, particularly in the treatment of malaria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound exhibits its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs). This inhibition disrupts epigenetic regulation within target cells, leading to alterations in gene expression that can affect cellular proliferation and survival. Research has shown that this compound, along with other hydrazinophthalazines, can induce cytotoxicity in Plasmodium species, particularly Plasmodium vivax and Plasmodium cynomolgi, which are responsible for relapsing malaria infections .

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of this compound have been studied in various contexts. A notable study assessed its potency against hypnozoites (the dormant liver stage) of P. vivax. The compound was found to have a pEC50 value indicating effective inhibition at low concentrations, highlighting its potential as a radical cure for malaria .

Table 1: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| Chemical Class | Hydrazinophthalazine |

| pEC50 (against P. vivax) | 6.09 ± 0.45 |

| Half-life | 2.19 ± 0.24 hours |

| Maximum Plasma Concentration | 48.2 μM |

| Tolerability | Well-tolerated at low doses |

Case Studies and Clinical Implications

Case studies have been instrumental in understanding the clinical applications of this compound. One such study involved the use of this compound in combination with other agents to enhance its efficacy against malaria. The combination with 5-azacytidine showed a synergistic effect, significantly increasing the potency of this compound against hypnozoites .

Case Study Example

In a clinical setting, a patient with a history of recurrent malaria was treated with a regimen including this compound. The treatment led to a marked reduction in relapse rates, supporting the hypothesis that this compound can effectively target dormant stages of the parasite.

Research Findings

Recent research has focused on drug repurposing strategies involving this compound. Studies indicate that it may not only be effective against malaria but could also have implications for other diseases influenced by epigenetic factors. For instance, its role in inhibiting DNMTs suggests potential applications in cancer therapy where aberrant DNA methylation is a hallmark .

Table 2: Summary of Research Findings

特性

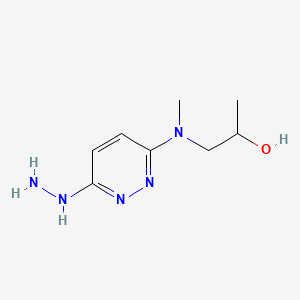

IUPAC Name |

1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIAWOXNPBANEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C1=NN=C(C=C1)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56393-22-7 (di-hydrochloride) | |

| Record name | Pildralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043746 | |

| Record name | Pildralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64000-73-3 | |

| Record name | Pildralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64000-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pildralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pildralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PILDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BGC781U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。